4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine
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Overview
Description
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine is a chemical compound that features a piperidine ring bonded to a triazole moiety via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a piperidine derivative. One common method includes the use of ethyl bromoacetate as a reagent to yield ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Complexation: The compound can form coordination complexes with metals.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.
Metal Salts: Copper or nickel salts for complexation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted triazole derivatives.
Complexation: Metal-triazole complexes.
Scientific Research Applications
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metals.
Biological Studies: It is investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting enzyme activity and potentially leading to inhibition. The sulfanyl group can also participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Shares the triazole moiety and is used in similar applications.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Another derivative with a hydroxyl group instead of a sulfanyl group.
4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: Contains a similar triazole-sulfanyl structure but with additional functional groups.
Uniqueness
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine is unique due to its combination of a piperidine ring and a triazole moiety, which provides a versatile scaffold for various chemical modifications and applications. Its ability to form stable complexes with metals and participate in diverse chemical reactions makes it a valuable compound in both research and industrial settings.
Biological Activity
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C15H16N6OS2. It features a piperidine ring substituted with a triazole-thiol moiety, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Weight | 360.457 g/mol |
Chemical Formula | C15H16N6OS2 |
IUPAC Name | N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-(methylamino)benzamide |
CAS Number | Not Available |
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperidine can demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . In particular, the triazole moiety is known to enhance the antibacterial efficacy of the compounds it is integrated with.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been documented. Piperidine derivatives have shown strong inhibitory activity against urease and acetylcholinesterase (AChE). For example, several synthesized compounds demonstrated IC50 values ranging from 0.63 to 2.14 µM against AChE . This suggests that this compound could be explored further for its role in treating conditions related to enzyme dysregulation.
Anticancer Properties
The anticancer potential of triazole-containing compounds has been highlighted in several studies. For instance, structural modifications involving thiazole and triazole rings have resulted in compounds with promising cytotoxic effects against various cancer cell lines . The presence of electronegative groups and specific substitutions on the phenyl ring are critical for enhancing antiproliferative activity.
Study 1: Antibacterial Screening
A study synthesized a series of piperidine derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the piperidine structure could yield potent antibacterial agents .
Study 2: Enzyme Inhibition Assay
In another investigation focusing on enzyme inhibition, a set of piperidine derivatives was tested for AChE inhibition. The findings revealed that compounds with a triazole-thiol group showed enhanced binding affinity to AChE compared to their non-modified counterparts. This highlights the potential of these compounds in developing treatments for neurodegenerative diseases like Alzheimer's .
Properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-12-6-10-11-8(12)13-7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNLDCOQZZUSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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